4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine
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Overview
Description
4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromophenyl group and a fluoropropoxyphenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with the pyrimidine core in the presence of a palladium catalyst.
Attachment of the Fluoropropoxyphenyl Group: The fluoropropoxyphenyl group can be attached through an etherification reaction, where a fluoropropyl halide reacts with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ether linkage in the fluoropropoxyphenyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), palladium catalysts, and appropriate solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Compounds with different substituents replacing the bromine atom.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced derivatives of the original compound.
Hydrolysis Products: Phenol derivatives and fluoropropyl alcohol.
Scientific Research Applications
4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar in structure but lacks the fluoropropoxyphenyl group.
4-(3-Fluoropropoxy)phenylpyrimidine: Similar in structure but lacks the bromophenyl group.
4-Bromo-2-phenylpyrimidine: Similar in structure but lacks the fluoropropoxy group.
Uniqueness
4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is unique due to the presence of both the bromophenyl and fluoropropoxyphenyl groups attached to the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O/c20-16-6-2-14(3-7-16)18-10-12-22-19(23-18)15-4-8-17(9-5-15)24-13-1-11-21/h2-10,12H,1,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYIWBDWCFRKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Br)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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